Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a fascinating compound widely recognized in the biomedical field. It serves as an indispensable tool for studying intricate bacterial infections. This compound is a derivative of glucose, modified to include acetyl and acetamido groups, which enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose. One common method includes the use of acetic anhydride and pyridine at room temperature for 20 hours . Another approach involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, followed by treatment with decan-1-ol and aqueous iodine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Glycosylation: The formation of glycosidic bonds, often promoted by reagents like mercuric bromide.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, and mercuric bromide. Reaction conditions typically involve room temperature or refluxing in solvents like 1,2-dichloroethane .
Major Products
The major products formed from these reactions include various acetylated derivatives and glycosides, which are useful in further biochemical applications.
Scientific Research Applications
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is an essential tool for studying bacterial infections and has applications in the synthesis of glycoconjugates, which are crucial for investigating carbohydrate-protein interactions . Additionally, it has been explored for its antitubercular and antibacterial activities .
Mechanism of Action
The mechanism of action of Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with bacterial cell walls. The compound targets specific enzymes involved in the biosynthesis of bacterial cell wall components, thereby inhibiting their growth and proliferation . The acetyl and acetamido groups play a crucial role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosamine
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
Uniqueness
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its propyl group, which enhances its hydrophobicity and membrane permeability. This makes it more effective in penetrating bacterial cell walls compared to its similar counterparts.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h13-17H,6-8H2,1-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSKBUAUOWCIII-WRQOLXDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596397 |
Source
|
Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98346-06-6 |
Source
|
Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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